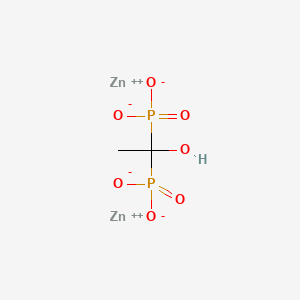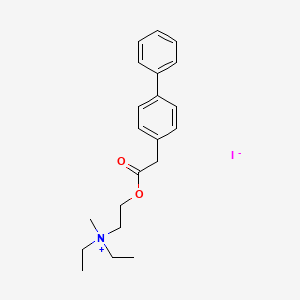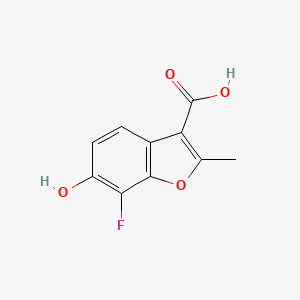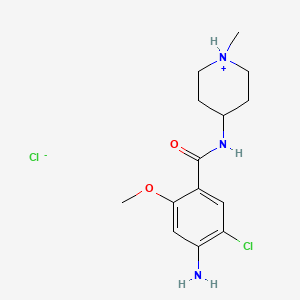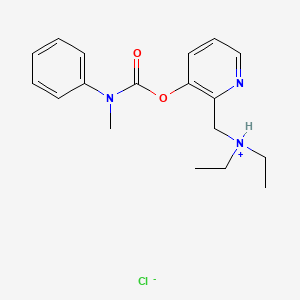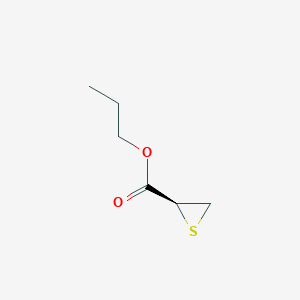
Propyl (2S)-thiirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (2S)-thiirane-2-carboxylate is an organic compound that belongs to the class of thiirane carboxylates Thiirane carboxylates are characterized by a three-membered ring containing sulfur and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (2S)-thiirane-2-carboxylate typically involves the reaction of propyl thiirane with a carboxylating agent under controlled conditions. One common method is the reaction of propyl thiirane with carbon dioxide in the presence of a catalyst to form the carboxylate group. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Propyl (2S)-thiirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiirane carboxylates.
Scientific Research Applications
Propyl (2S)-thiirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl (2S)-thiirane-2-carboxylate involves its interaction with molecular targets through its reactive thiirane ring. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-thiirane-2-carboxylate
- Methyl (2S)-thiirane-2-carboxylate
- Butyl (2S)-thiirane-2-carboxylate
Uniqueness
Propyl (2S)-thiirane-2-carboxylate is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications.
Properties
CAS No. |
72340-24-0 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
propyl (2S)-thiirane-2-carboxylate |
InChI |
InChI=1S/C6H10O2S/c1-2-3-8-6(7)5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
WNMMVJWWTWYBRP-RXMQYKEDSA-N |
Isomeric SMILES |
CCCOC(=O)[C@H]1CS1 |
Canonical SMILES |
CCCOC(=O)C1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


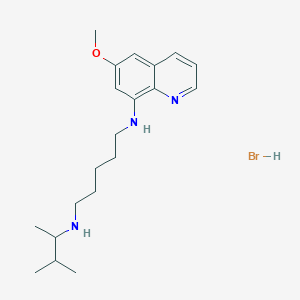
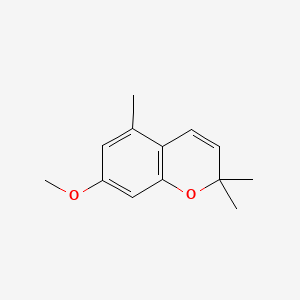
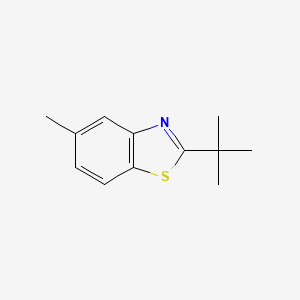
![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
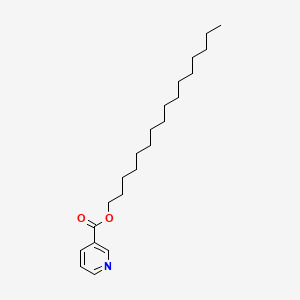
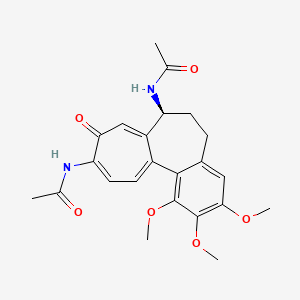
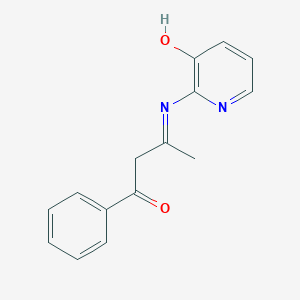
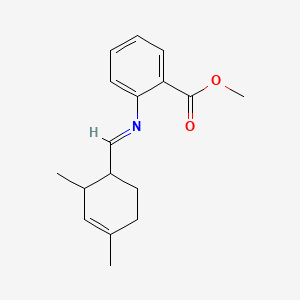
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
